molecular formula C10H8N2O B11913633 6,8-Dihydrofuro[3,4-g]quinoxaline

6,8-Dihydrofuro[3,4-g]quinoxaline

Cat. No.: B11913633
M. Wt: 172.18 g/mol
InChI Key: SMSYYQGNURFBHH-UHFFFAOYSA-N
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Description

6,8-Dihydrofuro[3,4-g]quinoxaline is a heterocyclic compound that features a fused ring system combining furan and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydrofuro[3,4-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with a suitable furan derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydrofuro[3,4-g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,8-Dihydrofuro[3,4-g]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dihydrofuro[3,4-g]quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the quinoxaline ring .

Comparison with Similar Compounds

Uniqueness: 6,8-Dihydrofuro[3,4-g]quinoxaline is unique due to its fused furan and quinoxaline rings, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other advanced materials .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6,8-dihydrofuro[3,4-g]quinoxaline

InChI

InChI=1S/C10H8N2O/c1-2-12-10-4-8-6-13-5-7(8)3-9(10)11-1/h1-4H,5-6H2

InChI Key

SMSYYQGNURFBHH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=NC=CN=C3C=C2CO1

Origin of Product

United States

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